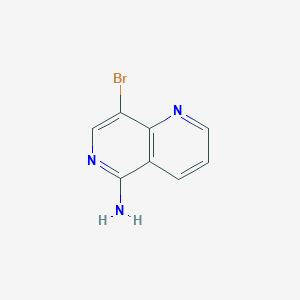

8-Bromo-1,6-naphthyridin-5-amine

説明

Structure

3D Structure

特性

IUPAC Name |

8-bromo-1,6-naphthyridin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-6-4-12-8(10)5-2-1-3-11-7(5)6/h1-4H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBBBKVKWONFFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2N)Br)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 8 Bromo 1,6 Naphthyridin 5 Amine

Nucleophilic Reactions Involving Nitrogen Atoms

The nitrogen atoms within the 1,6-naphthyridine (B1220473) ring system possess lone pairs of electrons and can participate in nucleophilic reactions. These nitrogen atoms can be protonated in the presence of acids or alkylated with suitable electrophiles. The primary amino group at the C5 position is also a key site for nucleophilic reactivity, readily undergoing reactions such as acylation, alkylation, and the formation of Schiff bases with aldehydes and ketones.

Cross-Coupling Reactions at the Bromine-Substituted Position

The bromine atom at the C8 position is a prime site for modification via transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov

The Suzuki-Miyaura coupling , first reported by Akira Suzuki in 1979, involves the reaction of an organohalide with an organoboron species, catalyzed by a palladium complex. wikipedia.org This reaction is widely used to synthesize biaryl compounds, styrenes, and polyolefins. wikipedia.org For 8-Bromo-1,6-naphthyridin-5-amine, a Suzuki-Miyaura reaction with an arylboronic acid would replace the bromine atom with an aryl group. The reaction is typically carried out in the presence of a base and a suitable palladium catalyst, such as Pd(PPh₃)₄. mdpi.com The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of ligands, base, and solvent can be optimized to achieve high yields, even with challenging substrates. mdpi.comnih.gov

The Heck reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. organic-chemistry.org This reaction offers a direct method for the alkenylation of this compound. The reaction typically proceeds with trans selectivity. organic-chemistry.org While free amines can sometimes pose challenges in Heck reactions due to potential side reactions, specific protocols have been developed to address this, allowing for the successful arylation of unprotected allylamines. rsc.org

Table 1: Examples of Palladium-Catalyzed Coupling Reactions This table is illustrative and based on general principles of palladium-catalyzed reactions.

| Coupling Partner | Catalyst System | Product Type |

| Arylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | 8-Aryl-1,6-naphthyridin-5-amine |

| Alkene | Pd(OAc)₂, PPh₃, Et₃N | 8-Alkenyl-1,6-naphthyridin-5-amine |

| Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 8-Alkynyl-1,6-naphthyridin-5-amine |

Beyond palladium, other transition metals can catalyze cross-coupling reactions at the C8-bromo position. For instance, copper-catalyzed reactions, such as the Ullmann condensation, can be employed to form carbon-nitrogen or carbon-oxygen bonds. These reactions often require higher temperatures compared to their palladium-catalyzed counterparts but can be effective for specific transformations.

Oxidation and Reduction Pathways of the Naphthyridine Moiety

The naphthyridine ring system can undergo both oxidation and reduction, although these transformations may also affect the amino and bromo substituents. Oxidation can lead to the formation of N-oxides at one or both of the ring nitrogens. Strong oxidizing agents might lead to ring-opening or degradation of the molecule.

Reduction of the naphthyridine core can be achieved using various reducing agents. Catalytic hydrogenation, for example, can saturate the pyridine (B92270) rings, leading to tetrahydro- or decahydronaphthyridine derivatives. The specific outcome of the reduction depends on the catalyst, pressure, and temperature used.

Functional Group Interconversions of the Amino and Bromo Groups

The amino and bromo groups on the this compound scaffold are amenable to a range of functional group interconversions.

The primary amino group can be converted to various other functionalities. For example, diazotization with nitrous acid can yield a diazonium salt, which is a versatile intermediate. This diazonium salt can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents, including hydroxyl, cyano, or a different halogen.

The bromine atom can be displaced by a variety of nucleophiles, although this typically requires harsh conditions or activation via metal catalysis. For instance, it can be converted to a hydroxyl group through nucleophilic aromatic substitution or to a cyano group using a cyanide salt in the presence of a catalyst.

Advanced Computational and Spectroscopic Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are pivotal in predicting the electronic structure and reactivity of 8-Bromo-1,6-naphthyridin-5-amine. These theoretical studies offer a molecular-level understanding that complements experimental findings.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For derivatives of the 1,6-naphthyridine (B1220473) scaffold, DFT calculations, often at the B3LYP/6-311G(d,p) level of theory, are employed to determine optimized molecular geometries, total energy, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net Furthermore, DFT can be used to calculate Mulliken atomic charges, which provide insights into the distribution of electron density within the molecule and identify potential sites for electrophilic and nucleophilic attack. researchgate.net Natural Bond Orbital (NBO) analysis, another component of DFT studies, helps in understanding hybridization, and delocalization of electron density, which are key to the molecule's stability and reactivity. researchgate.net

Table 1: Representative Data from DFT Calculations for a Naphthyridine Derivative

| Parameter | Value |

| Total Energy | -X.X Hartrees |

| HOMO Energy | -Y.Y eV |

| LUMO Energy | -Z.Z eV |

| HOMO-LUMO Gap | ΔE eV |

| Dipole Moment | D Debye |

Note: The values in this table are illustrative for a naphthyridine derivative and not specific to this compound, as direct DFT data for this compound is not publicly available.

Semi-empirical methods, such as AM1 (Austin Model 1) and PM3 (Parametric Method 3), offer a computationally less intensive alternative to ab initio methods like DFT. These methods are particularly useful for larger molecules and for preliminary screenings of molecular properties. They can be employed to calculate heats of formation, molecular geometries, and orbital energies. While not as accurate as DFT, semi-empirical methods can provide valuable qualitative insights into the electronic structure and reactivity of this compound, guiding further experimental and computational investigations.

Molecular Docking and Simulation Studies

Molecular docking and simulation studies are instrumental in exploring the potential of this compound as a ligand for biological targets. These computational techniques predict the binding affinity and orientation of the molecule within the active site of a protein.

Molecular docking simulations can elucidate the specific interactions between this compound and a target protein. For instance, in studies of related naphthyridine compounds with antileishmanial activity, docking studies have been crucial in understanding how these molecules bind to their targets. acs.org These interactions can include hydrogen bonds, hydrophobic interactions, and pi-stacking, which collectively determine the binding affinity. The amine and naphthyridine nitrogen atoms in this compound are potential hydrogen bond donors and acceptors, respectively, while the aromatic rings can participate in pi-stacking interactions.

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and properties of a lead compound. By systematically modifying the chemical structure of a molecule and assessing the impact on its biological activity, researchers can derive SAR. For the naphthyridine core, SAR studies have been conducted to improve properties like metabolic stability and potency. acs.org For example, introducing substituents at various positions on the naphthyridine ring can significantly alter its biological activity. acs.org The bromine atom at the 8-position and the amine group at the 5-position of the title compound are key features that would be explored in an SAR campaign.

Table 2: Illustrative SAR Data for a Series of Naphthyridine Analogs

| Compound | R1-Group | R2-Group | IC50 (nM) |

| 1 | H | H | 500 |

| 2 | OMe | H | 250 |

| 3 | H | Cl | 100 |

| 4 (this compound) | Br | NH2 | TBD |

Note: This table is a hypothetical representation to illustrate the principles of SAR. TBD (To Be Determined) indicates that the activity of this compound would be determined in such a study.

Spectroscopic Characterization and Elucidation

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Each method provides unique information that, when combined, confirms the molecule's identity and purity. Chemical suppliers often provide access to spectroscopic data such as NMR, HPLC, and LC-MS for this compound. bldpharm.com

The primary techniques used for characterization include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts, coupling constants, and integration of the signals provide a detailed map of the molecule's structure.

Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio of the molecule, which helps in confirming its molecular weight. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for N-H stretching of the amine group and C=N and C=C stretching of the aromatic rings would be expected in the IR spectrum of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The wavelength of maximum absorption (λmax) is characteristic of the chromophoric system of the naphthyridine ring.

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to aromatic protons and amine protons. |

| ¹³C NMR | Signals for the eight carbon atoms in the naphthyridine ring. |

| Mass Spec (ESI+) | [M+H]⁺ peak at m/z corresponding to C₈H₇BrN₃. |

| IR | N-H, C-H (aromatic), C=N, C=C stretching vibrations. |

| UV-Vis | Absorption maxima characteristic of the bromo-amino-naphthyridine chromophore. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. For this compound, ¹H and ¹³C NMR spectroscopy would provide valuable information about its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the naphthyridine core and the protons of the amine group. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing and electron-donating effects of the substituents (the bromine atom and the amine group) and the nitrogen atoms in the heterocyclic rings. The protons of the NH₂ group would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the naphthyridine rings would be observed in the aromatic region. The carbon atom bonded to the bromine (C-Br) would be shifted to a lower field, while the carbon atom attached to the amine group (C-NH₂) would be shifted to a higher field due to the differing electronic effects of these substituents.

Expected ¹H and ¹³C NMR Data for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 9.0 | 110 - 160 |

| NH₂ | Variable (broad) | - |

| C-Br | - | ~110-125 |

Note: The table presents expected chemical shift ranges based on general principles of NMR spectroscopy for similar chemical environments. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a crucial tool for determining the molecular weight and elemental composition of a compound.

For this compound (C₈H₆BrN₃), the molecular ion peak ([M]⁺) in the mass spectrum would be expected to show a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of almost equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, which can be used to confirm the molecular formula.

While experimental mass spectrometry data for this compound is not detailed in the provided search results, predicted data for the related compound 8-bromo-1,6-naphthyridin-5(6H)-one indicates the presence of the [M+H]⁺ adduct. ambeed.com

Predicted Mass Spectrometry Data for Related Naphthyridine Compounds

| Compound | Adduct | Calculated m/z |

|---|---|---|

| 8-bromo-6H-1,6-naphthyridin-5-one | [M+H]⁺ | 224.96581 |

Note: The table includes predicted or experimental mass-to-charge ratios for related compounds to provide context.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

Key expected vibrational frequencies include:

N-H stretching: The amine group (NH₂) would show symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C=N and C=C stretching: The aromatic naphthyridine ring system would display several absorption bands in the 1400-1650 cm⁻¹ region.

C-N stretching: The stretching vibration of the aromatic carbon-nitrogen bond would appear in the 1250-1350 cm⁻¹ range.

C-H stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

C-Br stretching: The carbon-bromine bond would have a characteristic absorption in the fingerprint region, typically between 500 and 690 cm⁻¹.

Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C/C=N | Stretch | 1400 - 1650 |

| Aromatic C-N | Stretch | 1250 - 1350 |

Note: This table is based on typical IR absorption frequencies for the indicated functional groups.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to electronic transitions. The UV-Vis spectrum of this compound, a conjugated aromatic system, is expected to show characteristic absorption bands.

The naphthyridine core is a chromophore that will exhibit π → π* transitions. The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 1,6-naphthyridine. Studies on related 4-amino-1,8-naphthalimide (B156640) derivatives show absorption maxima around 400 nm. nih.gov The interaction of the lone pair of electrons on the nitrogen atom with the π-system of the aromatic rings extends the conjugation, leading to absorption at longer wavelengths.

Expected UV-Visible Absorption Data for this compound

| Transition Type | Expected Wavelength (λmax) |

|---|

Note: The expected wavelength is an approximation based on the structure and data from related compounds.

Biological and Pharmacological Research Applications

Antimicrobial Efficacy and Mechanisms of Action

Naphthyridine derivatives, including 8-Bromo-1,6-naphthyridin-5-amine, have demonstrated notable antimicrobial properties. Their broad spectrum of activity encompasses antibacterial, antifungal, and antiviral effects, making them a promising scaffold for the development of new anti-infective agents.

Antibacterial Activity

Derivatives of the 1,8-naphthyridine (B1210474) core structure have shown significant antibacterial activity. nih.gov This is exemplified by nalidixic acid, an early antibacterial drug that functions by inhibiting the A subunit of bacterial DNA gyrase, thereby blocking DNA replication. nih.gov More recent research has explored various substituted 1,8-naphthyridine derivatives. For instance, certain N-(3-aryl-1,8-naphthyridin-2-yl)thiazole-4-carboxamide derivatives have been evaluated for their in vitro antibacterial efficacy against both Gram-positive and Gram-negative bacteria. nih.gov

The mechanism of antibacterial action for many naphthyridine derivatives is linked to the inhibition of bacterial topoisomerases, such as DNA gyrase (topoisomerase II). nih.gov These enzymes are crucial for bacterial DNA replication and survival. nih.gov By inhibiting these enzymes, naphthyridine compounds can effectively halt bacterial proliferation. Some 1,8-naphthyridine derivatives have also been shown to enhance the activity of existing antibiotics, such as fluoroquinolones, against multi-resistant bacterial strains, suggesting a synergistic effect. nih.gov

Table 1: Antibacterial Activity of Selected Naphthyridine Derivatives

| Compound Type | Test Organism | Activity | Reference |

| N-(3-aryl-1,8-naphthyridin-2-yl)thiazole-4-carboxamide derivatives | S. aureus, E. coli | In vitro antibacterial activity | nih.gov |

| 1,8-Naphthyridine derivatives | Multi-resistant bacterial strains | Potentiation of fluoroquinolone activity | nih.gov |

| Nalidixic acid | Gram-negative bacteria | Inhibition of DNA gyrase | nih.gov |

Antifungal Activity

In addition to their antibacterial properties, several naphthyridine derivatives have exhibited promising antifungal activity. Studies have shown the efficacy of these compounds against various fungal strains, including Candida albicans, Cryptococcus neoformans, Aspergillus niger, and Fusarium oxysporum. nih.govmdpi.com For example, certain pyrazolo[3,4-b] nih.govuni.lunaphthyridin-5-amines, particularly those with a 4-p-tolyl substituent, have demonstrated significant activity against C. albicans. mdpi.com The antifungal activity of these compounds appears to be related to their hydrophobicity. mdpi.com

Other studies have reported that tetrahydrobenzo[b] nih.govuni.lunaphthyridine derivatives substituted with a phthalimidoxy group show strong antifungal efficacy. nih.gov Similarly, certain triazolo[4,3-a] nih.govuni.lunaphthyridine derivatives have displayed maximal inhibition zones against tested fungal microorganisms when compared to standard antifungal agents. nih.gov

Table 2: Antifungal Activity of Selected Naphthyridine Derivatives

| Compound Type | Test Organism | Activity | Reference |

| Pyrazolo[3,4-b] nih.govuni.lunaphthyridin-5-amines | C. albicans, C. neoformans | Significant antifungal activity | mdpi.com |

| Tetrahydrobenzo[b] nih.govuni.lunaphthyridine derivatives | S. albicans, Aspergillus fumigatus | Strong antifungal efficacy | nih.gov |

| Triazolo[4,3-a] nih.govuni.lunaphthyridine derivatives | A. flavus, F. oxysporum | Maximal inhibition zones | nih.gov |

Antiviral Activity (e.g., HIV)

The antiviral potential of naphthyridine derivatives is another area of active research. A number of these compounds have been investigated for their activity against a range of viruses, including human cytomegalovirus (HCMV) and herpes simplex virus (HSV). nih.govresearchgate.net For instance, a series of 1,6-naphthyridine (B1220473) analogues demonstrated potent anti-HCMV activity, with some compounds showing significantly lower inhibitory concentrations than the standard drug ganciclovir. nih.gov These compounds were found to be effective against drug-resistant HCMV strains, suggesting a novel mechanism of action. nih.gov

Furthermore, 8-hydroxy- mdpi.comnih.govnaphthyridines have been identified as a promising class of HIV-1 integrase inhibitors. researchgate.net Although the development of one such compound, L-870,810, was halted after Phase I clinical studies, this class of molecules remains an important area of investigation for new anti-HIV therapies. researchgate.net The antiviral activity of many heterocyclic compounds, including naphthyridines, underscores their potential as lead structures for the discovery of new antiviral agents. nih.gov

Anticancer Potential and Molecular Targets

The anticancer properties of naphthyridine derivatives have been extensively studied, with research focusing on their ability to inhibit key enzymes involved in cell proliferation and to induce programmed cell death in cancer cells.

Inhibition of Topoisomerase I and II

A primary mechanism through which many naphthyridine derivatives exert their anticancer effects is the inhibition of topoisomerases I and II. nih.gov These enzymes are essential for resolving DNA topological problems that arise during replication, transcription, and other cellular processes. news-medical.net By inhibiting these enzymes, anticancer drugs can lead to the accumulation of DNA breaks and ultimately trigger cell death.

Several 1,8-naphthyridine derivatives have been designed and synthesized as potential topoisomerase II inhibitors. nih.gov Some of these compounds have shown potent inhibitory effects on topoisomerase IIβ, comparable to known inhibitors like doxorubicin (B1662922) and topotecan. nih.gov Molecular docking studies have suggested that these compounds can bind to the etoposide (B1684455) binding pocket of topoisomerase IIβ, acting as topoisomerase poisons. nih.gov

Induction of Apoptosis and Cell Cycle Arrest

In addition to inhibiting topoisomerases, certain naphthyridine derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For example, some 1,8-naphthyridine derivatives have been observed to trigger apoptosis in HepG-2 liver cancer cells. nih.gov These compounds were also found to induce cell cycle arrest at the S and G1/S phases. nih.gov

Another study investigating the effects of 8-bromo-7-methoxychrysin, a related compound, on leukemia K562 cells found that it could induce apoptosis in a dose-dependent manner. nih.gov The study also noted a significant increase in caspase-3 activity and a down-regulation of p-Akt expression, suggesting the involvement of these pathways in the apoptotic process. nih.gov

Table 3: Anticancer Activity of Selected Naphthyridine Derivatives

| Compound Type | Cancer Cell Line | Mechanism of Action | Reference |

| 1,8-Naphthyridine derivatives | HepG-2 | Topoisomerase II inhibition, apoptosis induction, cell cycle arrest | nih.gov |

| 8-Bromo-7-methoxychrysin | K562 | Apoptosis induction, caspase-3 activation, p-Akt down-regulation | nih.gov |

DNA Intercalation

Currently, there is no specific published research available that investigates the DNA intercalation properties of this compound. While some naphthalimide derivatives are known to act as DNA intercalators, and the planar structure of the naphthyridine ring suggests potential for such interactions, direct experimental evidence or computational studies for this particular compound are not found in the reviewed literature.

Anti-inflammatory and Analgesic Properties

Research into the anti-inflammatory and analgesic properties of the broader naphthyridine class has shown promising results. For instance, a study on a series of 5-amino cymitquimica.comresearchgate.netnih.govtriazolo[4,3-a] cymitquimica.comnih.govnaphthyridine-6-carboxamides, which are structurally related to the compound of interest, demonstrated potent anti-inflammatory and analgesic activities in animal models. researchgate.netnih.gov One of the most effective compounds from this series showed an 80% inhibition of carrageenan-induced paw edema in rats. nih.gov However, specific studies and quantitative data on the anti-inflammatory and analgesic effects of this compound itself are not documented in the available literature.

Neurological and Central Nervous System Activities

The diverse pharmacological profile of naphthyridines extends to potential applications in neurological and central nervous system (CNS) disorders. nih.gov

Derivatives of 1,8-naphthyridine have been explored for their potential in treating neurodegenerative conditions like Alzheimer's disease and depression. nih.gov For example, certain 5-amino-5,6,7,8-tetrahydroquinolinones, which share some structural similarities, were designed as acetylcholinesterase inhibitors for potential use in Alzheimer's disease. nih.gov However, there is no specific research linking this compound to the modulation of biological targets relevant to Alzheimer's disease or depression.

The anticonvulsant potential of the naphthyridine scaffold has been recognized, with some 1,8-naphthyridine derivatives showing activity in preclinical models of seizures. nih.govresearchgate.net Despite this, specific investigations into the anticonvulsant effects of this compound have not been reported in the scientific literature.

Catalytic Applications of Naphthyridine Compounds

Ligand Design for Metal-Based Catalysis

The nitrogen atoms within the 1,6-naphthyridine (B1220473) core, coupled with the exocyclic amine group, provide multiple coordination sites for metal ions, making 8-Bromo-1,6-naphthyridin-5-amine an excellent candidate for ligand design in metal-based catalysis. The electronic properties and steric hindrance of ligands play a crucial role in determining the efficiency and selectivity of a catalyst. The bromo and amino substituents on the naphthyridine scaffold allow for fine-tuning of these properties.

Functionalized naphthyridine derivatives have been successfully employed as ligands in a variety of metal-catalyzed reactions. For instance, the modification of the naphthyridine backbone can influence the coordination geometry around the metal center, thereby impacting the catalytic activity. The presence of the bromine atom offers a reactive site for further functionalization through cross-coupling reactions, enabling the synthesis of a diverse library of ligands with tailored electronic and steric profiles.

Table 1: Potential Metal-Based Catalytic Applications of Ligands Derived from this compound

| Catalytic Reaction | Potential Metal Center | Role of Naphthyridine Ligand |

| Cross-Coupling Reactions | Palladium, Nickel | Enhancing catalyst stability and activity |

| C-H Activation | Rhodium, Ruthenium | Directing group for regioselective functionalization |

| Hydrogenation | Iridium, Rhodium | Chiral ligand for asymmetric synthesis |

| Polymerization | Titanium, Zirconium | Control of polymer stereochemistry and molecular weight |

Role in Organic Transformations

The inherent reactivity of the this compound molecule itself can be harnessed in various organic transformations. The bromine atom at the 8-position is susceptible to displacement and can participate in a range of cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures.

The amine group at the 5-position can also be a site for chemical modification. It can be acylated, alkylated, or used as a directing group in reactions involving the naphthyridine ring. The interplay between the bromo and amino groups can be exploited to achieve regioselective functionalization of the naphthyridine core, leading to the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Table 2: Key Organic Transformations Involving this compound

| Reaction Type | Reagents and Conditions | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted 1,6-naphthyridines |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino-functionalized 1,6-naphthyridines |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl-substituted 1,6-naphthyridines |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., alcohol, thiol) | Ether or thioether derivatives |

Supramolecular Chemistry and Molecular Recognition

The planar structure of the naphthyridine ring system and its ability to participate in hydrogen bonding and π-π stacking interactions make it an attractive building block for supramolecular chemistry. The amino group of this compound can act as a hydrogen bond donor, while the nitrogen atoms in the rings can act as hydrogen bond acceptors. These interactions can be utilized to direct the self-assembly of molecules into well-defined supramolecular architectures, such as helices, sheets, and cages.

Furthermore, the specific arrangement of functional groups on the 1,6-naphthyridine scaffold can be designed to create host molecules capable of recognizing and binding to specific guest molecules. This molecular recognition is driven by a combination of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and van der Waals forces. The bromine atom can be replaced with other functional groups to modulate the binding affinity and selectivity of the host molecule. The development of synthetic receptors based on the naphthyridine framework has potential applications in chemical sensing, drug delivery, and catalysis.

Table 3: Supramolecular Assemblies and Molecular Recognition with Naphthyridine Derivatives

| Supramolecular Structure | Driving Interactions | Potential Application |

| Self-Assembled Monolayers | Hydrogen bonding, π-π stacking | Molecular electronics |

| Helical Structures | Intermolecular hydrogen bonding | Chiral recognition |

| Host-Guest Complexes | Hydrogen bonding, electrostatic interactions | Chemical sensing, drug delivery |

| Metallosupramolecular Cages | Metal-ligand coordination | Catalysis, encapsulation |

Future Research Directions and Perspectives

Advanced Pharmacological Profiling and Preclinical Studies

The broad spectrum of biological activities exhibited by naphthyridine derivatives, including antimicrobial, anticancer, and anti-inflammatory properties, underscores the importance of comprehensive pharmacological profiling. researchgate.netnih.gov Future research should focus on detailed in vitro and in vivo studies to elucidate the mechanism of action of 8-Bromo-1,6-naphthyridin-5-amine derivatives. This includes identifying specific molecular targets and signaling pathways. For example, some 1,8-naphthyridine (B1210474) derivatives have been investigated as inhibitors of the InhA enzyme in Mycobacterium tuberculosis. rsc.org Preclinical trials will be essential to assess the efficacy, and pharmacokinetic properties of promising lead compounds, moving them closer to potential clinical applications. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Naphthyridines

Exploration of New Biological Targets and Disease Areas

While the anti-infective and anticancer properties of naphthyridines are well-documented, there is a vast, underexplored landscape of other potential therapeutic applications. researchgate.netnih.gov Future research should aim to identify new biological targets for this compound derivatives. This could include investigating their potential in treating neurodegenerative diseases, metabolic disorders, and rare genetic conditions. nih.govresearchgate.net The versatility of the naphthyridine scaffold allows for the design of compounds with high specificity for a wide range of biological targets. ontosight.ai Recent studies have highlighted the potential of 1,8-naphthyridine derivatives in treating tuberculosis, with some compounds showing significant activity against Mycobacterium tuberculosis. rsc.org

Material Science Applications of Naphthyridine Derivatives

Beyond their medicinal applications, naphthyridine derivatives hold promise in the field of material science. researchgate.net Their unique photophysical and electronic properties make them attractive candidates for the development of novel organic light-emitting diodes (OLEDs), sensors, and solar cells. nih.gov The ability of the naphthyridine core to act as a ligand for metal ions also opens up possibilities for the creation of new catalysts and functional materials. researchgate.net Future research in this area could focus on synthesizing and characterizing new naphthyridine-based polymers and supramolecular assemblies with tailored optical and electronic properties. nih.gov

Q & A

Basic Research Questions

Q. What are effective methods for introducing bromine at the 5-position of 1,6-naphthyridinones?

- Methodological Answer : Bromination of 1,6-naphthyridin-5(6H)-one derivatives can be achieved using phosphorus oxybromide (POBr₃) at 95°C for 1 hour, yielding 5-bromo derivatives with moderate efficiency (~57%). Alternatively, phosphorus oxychloride (POCl₃) at 130°C under sealed conditions for 20 hours provides higher yields (~90%) for chlorinated analogs, suggesting similar protocols could be adapted for bromination with optimized stoichiometry .

Q. How can alkylation reactions be optimized for amino-substituted 1,6-naphthyridines?

- Methodological Answer : Alkylation of 8-amino-1,6-naphthyridines (e.g., 8-amino-6-methyl-1,6-naphthyridin-5(6H)-one) is best performed in dimethylformamide (DMF) at 80°C with N-(4-iodopentyl)phthalimide. Triethylamine (NEt₃) acts as a base to deprotonate the amine, facilitating nucleophilic substitution. Post-reaction deprotection with hydrazine yields primary amines (e.g., 45% yield for intermediate phthalimido products). Reaction time and temperature (85°C for 2 hours) are critical for minimizing byproducts .

Q. What spectroscopic techniques are essential for characterizing brominated naphthyridine derivatives?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and distinguish regioisomers (e.g., differentiating 5-bromo vs. 7-bromo positions) .

- Mass Spectrometry (MS) : For molecular weight validation and fragmentation analysis, particularly for carbonitrile derivatives (e.g., 5-amino-7-bromo-2-methyl-1,6-naphthyridine-8-carbonitrile) .

- IR Spectroscopy : To identify functional groups like amines (N-H stretches) and nitriles (C≡N stretches) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for brominated naphthyridine derivatives be resolved?

- Methodological Answer : Discrepancies in NMR or MS data often arise from conformational isomerism or residual solvents. For example, ethyl 5-amino-7-benzylseleno-8-cyano-1,6-naphthyridine-3-carboxylate exists as two symmetric conformers in crystal structures, which may cause split signals in solution-phase NMR. Strategies include:

- Variable Temperature (VT) NMR : To observe coalescence of split peaks.

- X-ray Crystallography : To confirm solid-state conformers and compare with computational models (DFT calculations) .

- Triangulation : Cross-validate using multiple techniques (e.g., HPLC purity checks, elemental analysis) .

Q. What strategies enable the synthesis of heterocyclic compounds via cyclocondensation of halogenated naphthyridines?

- Methodological Answer : 3-Bromo-5-methyl-1,6-naphthyridin-2-amine reacts with potassium O-ethylxanthate in 1-methylpyrrolidin-2-one at 165°C for 7 hours to form thiazolo-fused naphthyridines (>95% yield). Key considerations:

- Solvent Choice : High-boiling solvents (e.g., NMP) prevent premature decomposition.

- Catalyst-Free Conditions : Avoid side reactions from metal catalysts.

- Substrate Scope : Electron-withdrawing groups (e.g., Br) enhance electrophilicity at the reaction site .

Q. How can aryl halide informer libraries evaluate synthetic method robustness?

- Methodological Answer : Libraries like Merck’s Aryl Halide Chemistry Informer Library (18 drug-like molecules) screen reactions across diverse substrates. For example, 5-Bromo-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide (Informer X10) tests:

- Functional Group Tolerance : Assess compatibility with amines, nitriles, and halides.

- Reaction Optimization : Compare yields and byproducts under varying conditions (e.g., Pd-catalyzed couplings vs. nucleophilic substitutions).

- Failure Analysis : Document unsuccessful reactions to identify steric/electronic limitations .

Q. What methodological approaches integrate computational and experimental data for mechanistic studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。